Cas no 944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine)

5-Bromo-4-(trifluoromethyl)pyridin-2-amine structure
944401-56-3 structure
Product Name:5-Bromo-4-(trifluoromethyl)pyridin-2-amine
CAS番号:944401-56-3
MF:C6H4BrF3N2
メガワット:241.008570671082
MDL:MFCD09864896
CID:835647
PubChem ID:28875348
Update Time:2025-05-25

5-Bromo-4-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
    • 2-pyridinamine, 5-bromo-4-(trifluoromethyl)-
    • 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
    • 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
    • 5-bromo-4-(trifluoromethyl)-2-pyridylamine
    • 5-bromo-4--trifluoromethyl-pyridin-2-amine
    • 5-Bromo-4-trifluoromethyl-pyridin-2-ylamine
    • AEWYLVDLWQPJGW-UHFFFAOYSA-N
    • BCP15317
    • SBB051921
    • BBL102623
    • STL556426
    • FD2103
    • SB18622
    • VP11845
    • SC-8
    • 5-Bromo-4-(trifluoromethyl)-2-pyridinamine (ACI)
    • 5-Bromo-4-trifluoromethylpyridin-2-amine
    • 5-Bromo-4-trifluoromethylpyridin-2-ylamine
    • [5-Bromo-4-(trifluoromethyl)-2-pyridyl]amine
    • SY013435
    • AS-813/43501931
    • DB-001216
    • J-517056
    • 2-amino-4-trifluoromethyl-5-bromopyridine
    • 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95%
    • DTXSID80651731
    • AKOS005063346
    • MFCD09864896
    • SCHEMBL857498
    • Z1269205582
    • A3256
    • CS-M0294
    • 944401-56-3
    • EG-0018
    • 5-bromo-4-(trifluoromethyl)-2-pyridinylamine
    • EN300-269287
    • MDL: MFCD09864896
    • インチ: 1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)
    • InChIKey: AEWYLVDLWQPJGW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(Br)=CN=C(N)C=1)(F)F

計算された属性

  • せいみつぶんしりょう: 239.95100
  • どういたいしつりょう: 239.951
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.79
  • ゆうかいてん: 72.0 to 76.0 deg-C
  • ふってん: 243.9°C at 760 mmHg
  • フラッシュポイント: 101.3±27.3 °C
  • PSA: 38.91000
  • LogP: 3.02630

5-Bromo-4-(trifluoromethyl)pyridin-2-amine セキュリティ情報

5-Bromo-4-(trifluoromethyl)pyridin-2-amine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029016259-1g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
1g
$182.45 2023-08-31
Alichem
A029016259-5g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
5g
$578.43 2023-08-31
Alichem
A029016259-10g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
10g
$963.59 2023-08-31
Alichem
A029016259-25g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
25g
$1927.18 2023-08-31
Fluorochem
043708-1g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
1g
£53.00 2022-03-01
Fluorochem
043708-5g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
5g
£204.00 2022-03-01
Fluorochem
043708-10g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
10g
£395.00 2022-03-01
Fluorochem
043708-25g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
25g
£802.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048313-500mg
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
500mg
1006.0CNY 2021-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048313-5g
2-Amino-5-bromo-4-(trifluoromethyl)pyridine
944401-56-3 95%
5g
5396.0CNY 2021-07-07

5-Bromo-4-(trifluoromethyl)pyridin-2-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  5 °C → rt
1.2 Reagents: Water
リファレンス
Preparation of oxadiazolopyridine derivatives for use as ghrelin o-acyl transferase (GOAT) inhibitors
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Pyrimidine-morpholine-fused-ring compounds as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
リファレンス
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
リファレンス
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  2 h, 0 °C; 30 min, 3 °C → 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ;  10 min, 20 °C; 1 h, 20 °C
リファレンス
Manufacturing process for pyrimidine derivatives
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  2 h, rt
リファレンス
Pyrazolyl pyrrolinones and their use as herbicides
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  0 °C; 2 h, 25 °C
リファレンス
Preparation of triazine compounds as antitumor agent
, China, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  overnight, rt
リファレンス
Preparation of pyrimidine compounds as PI3K inhibitors
, China, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  rt; 1 h, rt
リファレンス
Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer
, China, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 0.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
High selectivity substituted pyrimidine PI3K inhibitor
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  rt; 6 h, rt
リファレンス
Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  rt
リファレンス
Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives
Xiang, Hao-Yue; Chen, Yan-Hong; Wang, Yi; Zhang, Xi; Ding, Jian; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(12),

合成方法 14

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Preparation of pyrimidine derivatives as PI3K inhibitors
, China, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
リファレンス
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents
Peng, Wei; Tu, Zheng-Chao; Long, Zi-Jie; Liu, Quentin; Lu, Gui, European Journal of Medicinal Chemistry, 2016, 108, 644-654

合成方法 16

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
リファレンス
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
リファレンス
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

合成方法 18

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 h, rt
リファレンス
Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  0 °C; 3 h, rt
リファレンス
Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders
, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  2 h, rt
リファレンス
Preparation of pyrrolone derivatives as herbicides
, World Intellectual Property Organization, , ,

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Raw materials

5-Bromo-4-(trifluoromethyl)pyridin-2-amine Preparation Products

5-Bromo-4-(trifluoromethyl)pyridin-2-amine サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine
注文番号:A844950
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):413.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
注文番号:sfd680
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Email:sales2@senfeida.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine
A844950
清らかである:99%
はかる:100g
価格 ($):413.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
sfd680
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Email